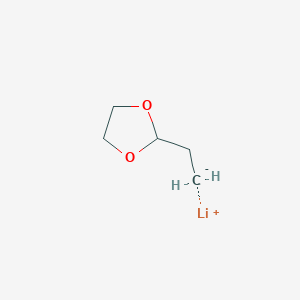

2-(1,3-Dioxolan-2-yl)ethyl lithium

説明

2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium reagent characterized by a 1,3-dioxolane-protected ethylene group. This compound is primarily utilized in stereoselective organic synthesis, leveraging its ability to undergo chelation-controlled lithiation. The 1,3-dioxolane moiety enhances the stability of the lithium species while directing regioselectivity in reactions such as borylation and allylation .

Key applications include the synthesis of (Z)-anti-homoallylic alcohols with excellent diastereomeric ratios (d.r. >20:1) and full stereocontrol, as demonstrated in allylation reactions . The compound’s reactivity is attributed to the synergistic effects of the lithium ion’s electrophilicity and the dioxolane ring’s steric and electronic modulation.

特性

IUPAC Name |

lithium;2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.Li/c1-2-5-6-3-4-7-5;/h5H,1-4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEMEENQMVRPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH2-]CC1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)ethyl lithium can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with lithium metal in anhydrous conditions. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of 2-(1,3-dioxolan-2-yl)ethyl lithium follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to achieve consistent product quality and yield .

化学反応の分析

Types of Reactions

2-(1,3-Dioxolan-2-yl)ethyl lithium undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

Halides: Substitution reactions with alkyl or aryl halides in the presence of a catalyst.

Cross-Coupling Reagents: Utilizes palladium or nickel catalysts for coupling reactions.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Alkanes or Arenes: From substitution reactions.

Biaryl Compounds: From cross-coupling reactions.

科学的研究の応用

2-(1,3-Dioxolan-2-yl)ethyl lithium is used extensively in scientific research due to its versatility:

Organic Synthesis: As a reagent for forming carbon-carbon bonds.

Pharmaceuticals: In the synthesis of complex drug molecules.

Material Science: For the preparation of polymers and advanced materials.

Catalysis: As a precursor in the development of new catalytic systems

作用機序

The mechanism of action of 2-(1,3-dioxolan-2-yl)ethyl lithium involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This process is facilitated by the stabilization of the lithium cation through coordination with the oxygen atoms in the dioxolane ring. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the dioxolane ring .

類似化合物との比較

Comparison with Structurally Similar Compounds

Organolithium Reagents with Chelating Groups

Comparison Compound : 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl lithium (analog)

- Structural Difference: The dimethyl substitution on the dioxolane ring increases steric hindrance, which enhances regioselectivity but may reduce reactivity compared to the non-methylated variant.

- Reactivity : Lithiation of the dimethyl analog achieves >95% yield in borylation and allylation reactions, with stereochemical outcomes governed by chelation effects .

- Applications : Preferred for synthesizing complex alcohols with defined stereochemistry.

Data Table 1: Comparison of Organolithium Reagents

Boronate Esters with Dioxolane Moieties

Comparison Compound : 2-(2-(1,3-Dioxolan-2-yl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Incorporates a boronate ester group instead of lithium, offering greater air and moisture stability.

- Reactivity: Less nucleophilic than organolithium reagents but versatile in Suzuki-Miyaura cross-coupling reactions.

- Applications : Used in modular synthesis of biaryl systems, as evidenced by its similarity score (0.84) to other boronate intermediates .

Thiophene-Based Dioxolane Derivatives

Comparison Compound: 5-(1,3-Dioxolan-2-yl)-2-(3-phenoxybenzoyl)thiophene

- Structural Difference : A thiophene backbone replaces the ethyl lithium group, shifting reactivity toward electrophilic aromatic substitution.

- Applications : These derivatives are used in materials science for optoelectronic applications, as indicated by their structural similarity to fluorinated and alkoxy-substituted analogs .

Triazole and Benzamide Derivatives

Comparison Compound: 1-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI58)

- Synthetic Strategy : Requires hydrolysis with LiOH·H₂O (1.5 equiv) and coupling via HBTU/DIPEA, achieving 86.3% purity .

- Applications : Demonstrates the utility of dioxolane-ethyl groups in drug discovery, particularly in enhancing solubility and metabolic stability .

Key Research Findings and Industrial Relevance

- Stereochemical Control: The use of chelating agents (e.g., sparteine) with 2-(1,3-Dioxolan-2-yl)ethyl lithium enables unparalleled stereocontrol, outperforming non-chelated organolithium reagents in diastereoselectivity .

- Stability Trade-offs : While boronate esters (e.g., 2-(2-(1,3-Dioxolan-2-yl)ethyl)-dioxaborolane) are more stable, they lack the direct reactivity of lithium species for C–C bond formation .

- Industrial Demand : Suppliers like Dayang Chem and Leap Chem Co. highlight the commercial importance of dioxolane-containing intermediates in pharmaceuticals and agrochemicals .

生物活性

2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent for synthesizing biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHLiO

- CAS Number : 57072-54-5

- Molecular Weight : 111.12 g/mol

The biological activity of 2-(1,3-Dioxolan-2-yl)ethyl lithium is primarily attributed to its ability to act as a nucleophile in various chemical reactions. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that can influence biological pathways.

Key Mechanisms:

- Nucleophilic Attack : The lithium atom enhances the nucleophilicity of the dioxolane moiety, allowing it to participate in reactions with carbonyl compounds and other electrophiles.

- Radical Formation : The compound can generate radicals under certain conditions, which may play a role in its biological effects.

- Metal Coordination : Lithium ions can interact with various biological targets, influencing signaling pathways and enzyme activities.

Therapeutic Potential

Research indicates that organolithium compounds may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that organolithium compounds can inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Lithium has been extensively studied for its mood-stabilizing effects in bipolar disorder and other neuropsychiatric conditions. Recent findings indicate that compounds like 2-(1,3-Dioxolan-2-yl)ethyl lithium may share similar neuroprotective properties due to their interaction with pathways involving glycogen synthase kinase-3 (GSK3) and neuroplasticity processes .

Case Studies

-

Neuroprotective Studies : A study investigated the effects of lithium compounds on neuronal survival under stress conditions. Results indicated that 2-(1,3-Dioxolan-2-yl)ethyl lithium could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to oxidative stress.

Study Findings Neuroprotection against oxidative stress Increased cell viability by 30% compared to control Inhibition of GSK3 activity Reduced GSK3 phosphorylation levels by 40% -

Antimicrobial Activity : In vitro tests demonstrated that 2-(1,3-Dioxolan-2-yl)ethyl lithium exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。